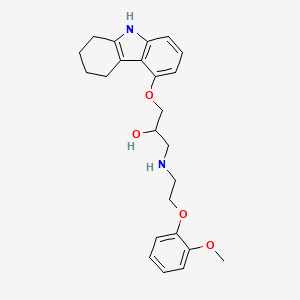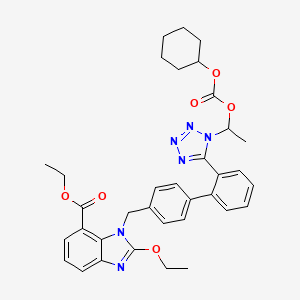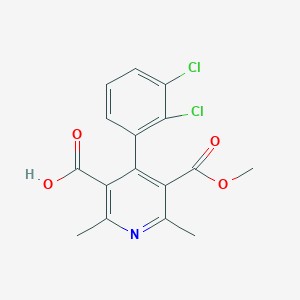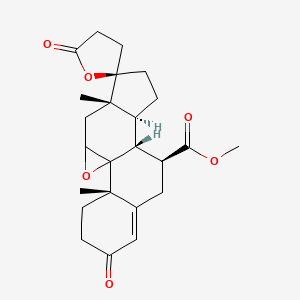
Axitinib Impurity 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Axitinib Impurity 2 is an impurity of Axitinib, a tyrosine kinase inhibitor used for the treatment of kidney cancer .
Synthesis Analysis
Axitinib is synthesized through various processes. One such process involves the cocrystallization of Axitinib with carboxylic acids to improve its aqueous solubility . Another process involves an improved method for the preparation of Axitinib .Molecular Structure Analysis
Axitinib is an indazole derivative and is a second-generation tyrosine kinase inhibitor . It selectively inhibits vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .Chemical Reactions Analysis
Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . The two major human plasma metabolites, M12 (sulfoxide product) and M7 (glucuronide product), are considered pharmacologically inactive .Physical And Chemical Properties Analysis
Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug . Axitinib is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration .Aplicaciones Científicas De Investigación
Nonclinical Antiangiogenesis and Antitumor Activities
Axitinib, known by its investigational code AG-013736, exhibits potent and selective inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinases 1 to 3, showing promise in the treatment of solid tumors. Its in vitro characteristics and in vivo activities have been comprehensively studied, demonstrating its ability to inhibit cellular autophosphorylation of VEGF receptors with picomolar IC50 values. Axitinib's selectivity for VEGFRs, coupled with its robust nonclinical activity, may offer broad opportunities for improving cancer therapy, particularly in blocking VEGF-mediated endothelial cell survival, tube formation, and signaling through key pathways like endothelial nitric oxide synthase, Akt, and extracellular signal-regulated kinase (Hu-Lowe et al., 2008).
In Vitro Kinetic Characterization
The metabolism of axitinib has been characterized in vitro, revealing that it is primarily metabolized by CYP3A4/5, with minor contributions from CYP2C19 and CYP1A2. This kinetic study helps in understanding axitinib's metabolic clearance, identifying axitinib sulfoxide (M12) and axitinib N-glucuronide (M7) as its major metabolites. The insights from this study can be crucial for developing strategies to manage and predict axitinib's pharmacokinetic behavior in clinical settings (Zientek et al., 2016).
Antitumor Immunity Modulation
Axitinib has shown potential in augmenting antitumor activity in renal cell carcinoma by reversing myeloid-derived suppressor cell accumulation. This effect is mediated through the downregulation of STAT3 expression, suggesting a novel antitumor mechanism of axitinib that involves modulation of antitumor immunity. This discovery opens new avenues for utilizing axitinib in enhancing the efficacy of immunotherapeutic strategies (Yuan et al., 2014).
Electrochemical Detection and Analysis
Recent advancements in electrochemical sensor technology have enabled the sensitive, rapid, and precise detection of axitinib. Utilizing multiwalled carbon nanotube-iron(III) oxide nanoparticle–chitosan nanocomposites, researchers have developed modified electrodes that exhibit excellent electrocatalytic activity in axitinib oxidation. This novel approach not only provides a powerful tool for the quantitative analysis of axitinib in various samples but also offers insights into the electrochemical behavior of axitinib, which can be valuable in studying its interaction with biological systems (Cetinkaya et al., 2022).
Direcciones Futuras
Future directions should focus on the identification of precise biomarkers and the development of novel immunotherapy agents . Combining Axitinib with other treatments in advanced HCC may also exhibit tremendous potential in anti-tumoral effects . More studies are still warranted in the near future .
Propiedades
Número CAS |
1428728-83-9 |
|---|---|
Nombre del producto |
Axitinib Impurity 2 |
Fórmula molecular |
C44H36N8O2S2 |
Peso molecular |
772.96 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



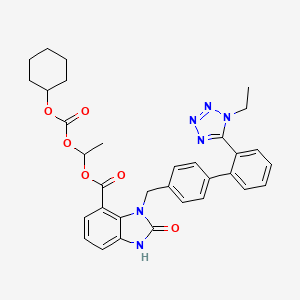

![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)


![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)


